Lipophilicity Differentiation: XLogP3 Shift Relative to Des-Methyl and Des-Pyridyloxy Analogs
The target compound's computed XLogP3 of 4.2 is approximately 1.0–1.5 log units higher than the des-methyl pyridyloxy analog and 1.8–2.3 log units higher than the piperidine-only analog (XLogP3 ~2.4) [1]. This increased lipophilicity is consistent with the addition of the 6-methyl substituent and the pyridyloxy linker, which together increase predicted membrane permeability but may also reduce aqueous solubility [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone: XLogP3 ~2.4; 4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine (des-methyl analog): XLogP3 ~3.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.8 vs. piperidine-only analog; +1.0 vs. des-methyl analog |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
The XLogP3 difference directly impacts compound partitioning in cellular assays, requiring distinct DMSO stock preparation protocols and affecting free fraction in protein-binding assays, making this compound unsuitable for blind substitution.
- [1] XLogP3 computed values for target compound and structural analogs. PubChem Compound Database, National Center for Biotechnology Information (2025). View Source
- [2] Lipinski's Rule of Five analysis and ADME property predictions based on computed physicochemical descriptors. PubChem CID 71799603 (2025). View Source
